molecular formula C10H10N2O2 B156416 1-hydroxy-3-methyl-5-phenyl-1H-pyrazol-2-ium-2-olate CAS No. 136229-96-4

1-hydroxy-3-methyl-5-phenyl-1H-pyrazol-2-ium-2-olate

Cat. No.: B156416
CAS No.: 136229-96-4
M. Wt: 190.2 g/mol
InChI Key: GKNNWFXGYQZILC-UHFFFAOYSA-N
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Description

1-hydroxy-3-methyl-5-phenyl-1H-pyrazol-2-ium-2-olate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by a five-membered ring structure with two nitrogen atoms, exhibits unique chemical properties that make it valuable in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-3-methyl-5-phenyl-1H-pyrazol-2-ium-2-olate typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of Nano-ZnO as a catalyst, which promotes regioselective synthesis . The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of heterogeneous catalysts like Amberlyst-70, which is nontoxic and thermally stable, can offer eco-friendly attributes and simplify the reaction workup .

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-3-methyl-5-phenyl-1H-pyrazol-2-ium-2-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different substituted pyrazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are employed under specific conditions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic systems .

Scientific Research Applications

1-hydroxy-3-methyl-5-phenyl-1H-pyrazol-2-ium-2-olate has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-hydroxy-3-methyl-5-phenyl-1H-pyrazol-2-ium-2-olate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with cellular proteins to exert antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-hydroxy-3-methyl-5-phenyl-1H-pyrazol-2-ium-2-olate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-hydroxy-3-methyl-2-oxido-5-phenylpyrazol-2-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-8-7-10(12(14)11(8)13)9-5-3-2-4-6-9/h2-7,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNNWFXGYQZILC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](N(C(=C1)C2=CC=CC=C2)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380512
Record name 3-Methyl-2-oxo-5-phenyl-1H-2lambda~5~-pyrazol-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136229-96-4
Record name 3-Methyl-2-oxo-5-phenyl-1H-2lambda~5~-pyrazol-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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